molecular formula C5H5ClN2O3 B6146629 3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride CAS No. 68471-52-3

3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride

Cat. No.: B6146629
CAS No.: 68471-52-3
M. Wt: 176.56 g/mol
InChI Key: VBYVDRYZQYETQS-UHFFFAOYSA-N
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Description

3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride is a chemical compound with the molecular formula C5H5ClN2O3 and a molecular weight of 176.56 g/mol . It is a derivative of imidazolidine, a heterocyclic compound containing nitrogen atoms in its ring structure. This compound is known for its reactivity due to the presence of the carbonyl chloride group, making it useful in various chemical reactions and applications.

Preparation Methods

The synthesis of 3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride typically involves the reaction of 3-methyl-2,4-dioxoimidazolidine with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization.

Chemical Reactions Analysis

3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to its biological activities . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the carbonyl chloride group, making it a valuable intermediate in various chemical syntheses and applications.

Properties

CAS No.

68471-52-3

Molecular Formula

C5H5ClN2O3

Molecular Weight

176.56 g/mol

IUPAC Name

3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride

InChI

InChI=1S/C5H5ClN2O3/c1-7-3(9)2-8(4(6)10)5(7)11/h2H2,1H3

InChI Key

VBYVDRYZQYETQS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN(C1=O)C(=O)Cl

Purity

95

Origin of Product

United States

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